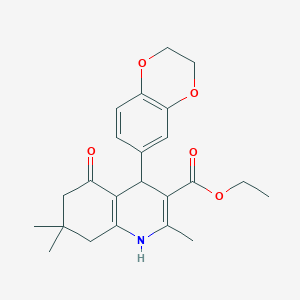

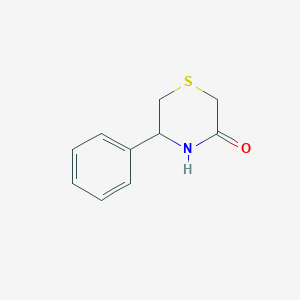

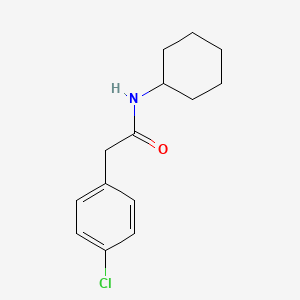

![molecular formula C17H17N3O2S2 B2718250 N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252876-52-0](/img/structure/B2718250.png)

N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a class that “N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” belongs to, involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .

Molecular Structure Analysis

The molecular structure of “N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” is characterized by the presence of a thieno[3,2-d]pyrimidin-2-yl moiety, which is a privileged structure in medicinal chemistry . Compounds containing this moiety are reported to exhibit diverse types of biological and pharmaceutical activities .

Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

Compounds with structures similar to N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have been found to exhibit anti-fibrotic activities . These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Antitumor Agents

Compounds with structures similar to N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have been investigated for their potential as antitumor agents. These compounds could potentially inhibit the growth of tumor cells.

Inhibitors of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an enzyme involved in the synthesis of nucleotides and it’s inhibition can lead to the prevention of cell growth. Compounds similar to N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have been studied as potential inhibitors of DHFR.

Inhibitors of Thymidylate Synthase (TS)

Thymidylate synthase (TS) is another enzyme involved in the synthesis of nucleotides. Inhibition of TS can also lead to the prevention of cell growth. Compounds similar to N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have been studied as potential inhibitors of TS.

Antimicrobial Activity

Imidazole, a moiety that is structurally similar to the pyrimidine moiety in N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, is known to exhibit antimicrobial activity . Therefore, it is possible that N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide could also have antimicrobial properties.

Antiviral Activity

Imidazole derivatives are known to exhibit antiviral activity . Given the structural similarity between imidazole and the pyrimidine moiety in N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, it is possible that this compound could also exhibit antiviral properties.

Mecanismo De Acción

Target of Action

The primary targets of N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide are currently unknown. This compound is a part of the thieno[3,2-d]pyrimidines class of chemical compounds, which are known to have diverse biological activities . .

Mode of Action

Compounds with similar structures have been shown to undergo free radical reactions. In these reactions, a molecule loses an atom, creating a free radical that can interact with other molecules.

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways. These pathways could potentially be involved in a variety of biological processes, including cell growth, cell death, and immune response.

Pharmacokinetics

It has been noted that the degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells. This property could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Propiedades

IUPAC Name |

N-benzyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S2/c1-2-20-16(22)15-13(8-9-23-15)19-17(20)24-11-14(21)18-10-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEUQFLUSGMCOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

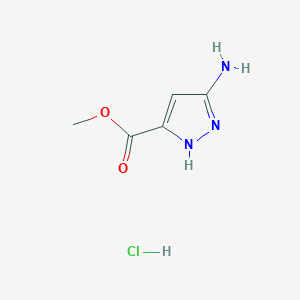

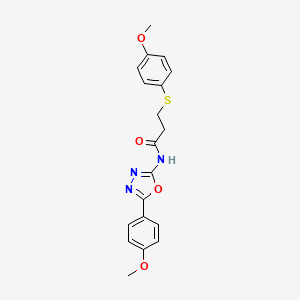

![3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2718171.png)

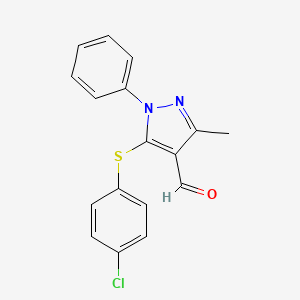

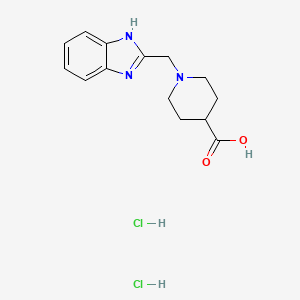

![3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2718173.png)

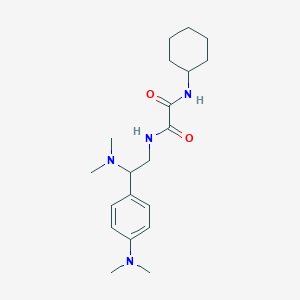

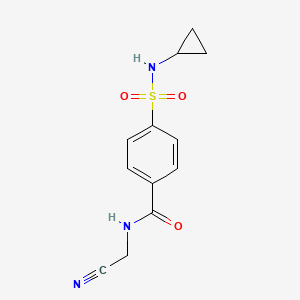

![1-Cyclopentyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2718175.png)

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide](/img/structure/B2718182.png)